Ethylhydrocupreine
Description
Historical Context and Evolution of Research on Ethylhydrocupreine (B1197485)
Early Investigations into Biological Activities
The scientific journey of this compound began in the early 20th century with investigations into its biological activities. Introduced around 1911 by J. Morgenroth and R. Levy, this compound, a derivative of quinine (B1679958), was initially explored for its potential to treat infections caused by Streptococcus pneumoniae (pneumococci) ncats.iowikipedia.orgmicrobenotes.comresearchgate.netcsic.esrupress.orgnih.gov. Early studies demonstrated that this compound exhibited protective effects in animal models, such as mice, against pneumococcal infections csic.escore.ac.uk. In vitro assays revealed that this compound inhibited the growth of pneumococci rupress.org. These initial findings suggested a promising role for the compound as an antimicrobial or chemotherapeutic agent csic.es. Research also indicated that this compound possessed antimalarial activity against Plasmodium falciparum, with reported IC50 values around 25.75 nM medchemexpress.commedchemexpress.com.
Transition from Initial Research Aims to Specialized Research Reagent
Despite its early promise as a potential therapeutic agent, the clinical use of this compound was limited due to toxicity concerns in humans at therapeutic doses csic.escore.ac.uk. This led to a shift in its research trajectory, moving away from direct therapeutic application towards its utility as a diagnostic and research tool. The compound's highly specific inhibitory action against Streptococcus pneumoniae in vitro became its defining characteristic for laboratory use rupress.org.
By the mid-20th century, this compound was established as a key reagent in bacteriology for the presumptive identification of Streptococcus pneumoniae ncats.iomicrobenotes.comebi.ac.ukscbt.comuniba.sknih.gov. This application leverages its differential effect: S. pneumoniae is typically sensitive to this compound, showing a zone of inhibition around an optochin-impregnated disk, while other alpha-hemolytic streptococci, such as viridans streptococci, are resistant ncats.iomicrobenotes.comebi.ac.ukuniba.sknih.gov. This optochin susceptibility test remains a valuable method for differentiating S. pneumoniae from other similar bacteria found in clinical samples ncats.iomicrobenotes.comscbt.comuniba.skrcpath.org. Its role has expanded to include cell culture techniques and general scientific research, where its specific inhibitory properties are utilized ncats.iodcfinechemicals.comncats.io.
Classification and General Scientific Significance as a Quinine Derivative
This compound belongs to the class of cinchona alkaloids, structurally related to quinine wikipedia.orgmicrobenotes.comcsic.esnih.govmedchemexpress.commedchemexpress.comontosight.ai. Its chemical structure features a quinoline (B57606) backbone, a common motif in many biologically active compounds ontosight.ai. This classification underscores its historical link to the antimalarial properties of quinine and its derivatives microbenotes.comcsic.esmedchemexpress.commedchemexpress.com.
The general scientific significance of this compound lies in its multifaceted biological activities and its well-defined role in microbiology. Beyond its primary use in bacterial identification, research has explored its interactions with various biological targets. For instance, this compound has been identified as an agonist for certain chicken bitter taste receptors (ggTas2r1, ggTas2r2, and ggTas2r7) medchemexpress.commedchemexpress.comnih.govfrontiersin.org. Its specific binding interactions with these receptors are a subject of study in understanding taste perception mechanisms nih.govfrontiersin.org. Furthermore, its mechanism of action involves inhibiting ATP synthase, a crucial enzyme for cellular energy production nih.gov. This property contributes to its antimicrobial effects and has also been linked to its role in blocking competence development in bacteria nih.govbiorxiv.org. The compound's consistent activity and specificity, particularly in differentiating S. pneumoniae, have cemented its importance as a standard reagent in clinical and academic microbiology laboratories.
Data Table: Key Properties of this compound
Compound List
this compound
Optochin
Quinine
Epiquinidine
Hydroquinine
Streptococcus pneumoniae
Streptococcus viridans
Plasmodium falciparum
Gallus gallus (Chicken)
Cupreine
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-ethoxyquinolin-4-yl)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWZHLCNFQWNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903554 | |
| Record name | NoName_4239 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Applications of Ethylhydrocupreine in Microbiology Research
Differential Identification of Bacterial Species in Laboratory Settings
The optochin susceptibility test is a cornerstone for the presumptive identification of Streptococcus pneumoniae (pneumococcus), distinguishing it from other alpha-hemolytic streptococci, often collectively referred to as viridans streptococci. wikipedia.orgrcpath.org This distinction is vital in clinical settings, as S. pneumoniae is a significant pathogen responsible for infections like pneumonia, meningitis, and otitis media. microbenotes.com
The principle of the optochin susceptibility test hinges on the unique sensitivity of Streptococcus pneumoniae to the chemical ethylhydrocupreine (B1197485) hydrochloride. microbeonline.com While many alpha-hemolytic streptococci produce similar green-colored zones of incomplete hemolysis on blood agar (B569324), making visual differentiation difficult, S. pneumoniae is selectively inhibited by very low concentrations of optochin. microbenotes.comyoutube.com
The mechanism of action involves the chemical testing the fragility of the bacterial cell membrane. microbiologyinfo.comsimpios.eu In susceptible organisms like S. pneumoniae, optochin alters the cell's surface tension, leading to lysis and cell death. microbeonline.commicrobiologynotes.com This results in a measurable zone of inhibition (an area of no growth) around an optochin-impregnated disk placed on an agar plate inoculated with the bacteria. microbeonline.commicrobiologyinfo.com In contrast, other alpha-hemolytic streptococci are resistant to optochin at the standard test concentration and will grow up to the edge of the disk. microbiologyinfo.commicrobiologynotes.com This differential susceptibility allows for the presumptive identification of S. pneumoniae. microbenotes.comrupress.org
Table 1: Interpretation of Optochin Susceptibility Test Results
| Zone of Inhibition Diameter (6mm, 5µg disk) | Interpretation | Recommended Action |
| ≥ 14 mm | Sensitive | Presumptive identification as Streptococcus pneumoniae. rcpath.orgmicrobiologyinfo.com |
| < 14 mm | Resistant | Organism is not S. pneumoniae. rcpath.orgmicrobiologyinfo.com |
| 7-14 mm (Intermediate/Questionable) | Indeterminate | Further testing, such as the bile solubility test, is required for confirmation. microbiologyinfo.commicrobiologynotes.com |
Standardization of the optochin susceptibility test is crucial for accurate and reproducible results, yet a single, universally adopted procedure by bodies like EUCAST or CLSI does not exist. nih.govnih.govncats.io Generally accepted methods involve streaking an isolate onto a 5% sheep blood agar plate to achieve confluent growth. microbiologyinfo.commicrobiologynotes.com A filter paper disk impregnated with 5µg of optochin is then placed onto the inoculated surface. microbeonline.commicrobiologynotes.com Incubation is typically carried out at 35-37°C for 18 to 24 hours in an environment enriched with 5-10% CO2. microbeonline.commicrobiologynotes.com A CO2-enriched atmosphere is critical, as some S. pneumoniae isolates grow poorly or not at all in ambient air, and larger inhibition zones are often observed under these conditions. microbiologyinfo.commicrobiologynotes.com
Several procedural variations can significantly impact test outcomes:
Agar Types : The type and manufacturer of the blood agar can influence the size of the inhibition zone. Studies have shown that inhibition zones can vary by up to 2 mm depending on the agar used. nih.govnih.govresearchgate.net Using media other than the recommended 5% sheep blood agar may result in smaller zones and potential misidentification. microbiologyinfo.commicrobiologynotes.com
Incubation Time : While the standard incubation period is 18-24 hours, research indicates that readings may be possible as early as 12 hours. nih.govnih.govresearchgate.net However, shortening the incubation time must be done cautiously, as it can lead to smaller inhibition zones and an increased rate of false-negative results. nih.govnih.gov
Inoculum Density : The turbidity of the bacterial suspension should be adjusted, often to a 0.5 McFarland standard, to ensure a uniform lawn of growth for accurate measurement of the inhibition zone. microbenotes.com
These variables underscore the need for strict adherence to a validated internal protocol within each laboratory to minimize the risk of erroneous results. nih.govnih.gov
Table 2: Key Factors Influencing Optochin Susceptibility Test Outcomes
| Factor | Standard Recommendation | Impact of Variation |
| Agar Medium | 5% Sheep Blood Agar microbenotes.commicrobeonline.com | Different agar formulations can alter zone sizes by up to 2 mm, potentially leading to false-negative results. nih.govnih.gov |
| Incubation Atmosphere | 5-10% CO2 microbiologynotes.com | Ambient air can lead to poor growth of some strains and smaller inhibition zones. microbiologyinfo.commicrobiologynotes.com |
| Incubation Time | 18-24 hours microbeonline.com | Shorter times (e.g., 12 hours) may be feasible but increase the risk of zones falling below the susceptibility cutoff. nih.govnih.gov |
| Disk Potency | 5µg this compound microbeonline.com | Incorrect potency will lead to unreliable results. |
While the optochin susceptibility test is a widely used, simple, and inexpensive method for presumptive identification, it is not 100% accurate, and complementary techniques are often necessary. microbeonline.commicrobiologynotes.com The emergence of optochin-resistant strains of S. pneumoniae further highlights the need for confirmatory testing. wikipedia.orgmicrobeonline.com
Key complementary techniques include:
Bile Solubility Test : This test is based on the ability of bile salts to selectively lyse S. pneumoniae colonies. It is often used to confirm isolates that show intermediate or questionable optochin susceptibility. microbiologyinfo.commicrobiologynotes.com Although highly specific, the bile solubility test can be more time-consuming and sometimes more difficult to interpret than the optochin test. nih.govresearchgate.net
DNA Probes and Molecular Assays : These methods offer high specificity by detecting genes unique to S. pneumoniae, such as lytA or psaA. microbiologyinfo.comnih.gov They are particularly useful for identifying optochin-resistant or otherwise atypical strains that may be missed by phenotypic tests. nih.govoup.com
Serological Methods : Techniques like the Quellung reaction, which detects species-specific capsular polysaccharides, can definitively identify S. pneumoniae and also provide serotype information. microbiologyinfo.comoup.com However, these methods are more complex and typically performed in reference laboratories. nih.gov
The choice of method depends on the clinical laboratory's resources and the need for definitive identification, especially in cases of invasive disease or when atypical results are obtained. microbiologyinfo.comoup.com
Table 3: Comparative Analysis of Identification Methods for S. pneumoniae
| Technique | Principle | Advantages | Limitations |
| Optochin Susceptibility | Differential inhibition by this compound. microbeonline.com | Simple, rapid, inexpensive. microbeonline.com | Presumptive only; optochin-resistant S. pneumoniae and susceptible viridans streptococci can cause misidentification. microbeonline.comnih.gov |
| Bile Solubility | Lysis of cells by bile salts. microbiologyinfo.com | Confirmatory, high specificity. | More time-consuming; interpretation can be subjective. nih.gov |
| DNA Probes/PCR | Detection of species-specific genes. microbiologyinfo.comoup.com | High sensitivity and specificity; can identify atypical strains. nih.gov | Higher cost, requires specialized equipment and expertise. |
| Quellung Reaction | Capsular swelling in presence of specific antisera. nih.gov | Definitive identification and provides serotype data. | Labor-intensive, requires experienced personnel and specific antisera. nih.gov |
Research on Bacterial Growth Inhibition and Susceptibility Profiling In Vitro
This compound's utility extends beyond simple identification to broader research on bacterial growth and susceptibility. Originally investigated as an antibiotic, it demonstrates potent and highly specific inhibitory and bactericidal effects against S. pneumoniae in vitro. microbenotes.comwikipedia.orgrupress.org Research has shown that it can inhibit pneumococcal growth at very high dilutions (a minimum inhibitory concentration, or MIC, of 1:10,000,000) and kill the bacteria at slightly higher concentrations. wikipedia.org
This selective antimicrobial activity makes it a valuable tool for in vitro studies. rupress.org Its effects are significantly more pronounced on pneumococci than on other bacteria, including other streptococcal species. rupress.org This specificity allows researchers to study mechanisms of bacterial inhibition and resistance. For instance, exposing S. pneumoniae strains to subinhibitory concentrations of other antibiotics, like penicillin, has been shown to increase the mutation rate to optochin resistance, providing insights into the development of antimicrobial resistance. medchemexpress.com The compound is also used to generate and study optochin-resistant mutants in the laboratory to understand the genetic basis of resistance, which often involves mutations in the atpA and atpC genes encoding for F0F1 ATPase. nih.gov
Utility in Epidemiological Studies and Strain Characterization Research
The optochin susceptibility test is a fundamental tool in epidemiological surveillance for tracking the prevalence and distribution of S. pneumoniae. microbiologynotes.com Its widespread use in clinical laboratories provides a first-line method for identifying pneumococcal isolates from various clinical sources. oup.com
The characterization of isolates as optochin-sensitive or optochin-resistant is crucial for modern epidemiology. The emergence of optochin-resistant S. pneumoniae strains, first reported decades after the test became common, presents a diagnostic and epidemiological challenge. wikipedia.orgresearchgate.net Tracking the prevalence of these resistant strains is important for understanding their clinical significance and geographical spread. oup.com Furthermore, research has demonstrated that optochin susceptibility can vary depending on the pneumococcal serotype, with some serotypes showing smaller inhibition zones. nih.govnih.govresearchgate.net This information is valuable for strain characterization studies, allowing researchers to correlate phenotypic traits with specific serotypes, which can have implications for vaccine effectiveness and disease presentation.
Molecular and Cellular Mechanisms of Action of Ethylhydrocupreine
Interaction with Bacterial ATP Synthase Complex
Ethylhydrocupreine (B1197485) exerts its primary antibacterial effects through the inhibition of the bacterial F0F1 proton ATPase, a crucial enzyme responsible for ATP synthesis and energy production in bacteria.
This compound, commonly referred to as optochin, is recognized for its inhibitory action on the F0F1 proton ATPase complex in bacteria biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net. Research indicates that resistance to optochin in Streptococcus pneumoniae is often associated with point mutations within the atpE gene biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net. The atpE gene encodes a subunit of the F0F1 proton ATPase, suggesting that the integrity or specific characteristics of this subunit are critical for the compound's inhibitory efficacy. While the F0F1 complex comprises multiple subunits, including those encoded by genes like atpC (epsilon subunit) uniprot.orgebi.ac.uknih.gov, the direct interaction of this compound with atpC is not as clearly defined in the literature as its link to atpE through resistance mechanisms. The compound's mechanism appears to involve interference with the proton translocation pathway or the catalytic machinery of the ATP synthase, thereby blocking ATP production researchgate.netnih.govelifesciences.org.
The inhibition of the bacterial F0F1 proton ATPase by this compound leads to a significant perturbation of the proton motive force (PMF) across the bacterial cell membrane biorxiv.orgbiorxiv.orgnih.gov. The PMF is an electrochemical gradient essential for numerous cellular functions, including ATP synthesis, nutrient transport, and motility. By disrupting the proton flow through the ATP synthase, this compound impairs the cell's ability to maintain this vital gradient biorxiv.orgbiorxiv.orgelifesciences.orgnih.govmacmillanusa.com. This disruption directly affects cellular energetics, as the cell's capacity to generate ATP is compromised, leading to a cascade of metabolic dysfunctions and ultimately inhibiting bacterial growth and viability. Studies have identified this compound as a "COM-blocker" that inhibits horizontal gene transfer (HGT) by perturbing the PMF, thereby disrupting the export of regulatory peptides involved in bacterial competence biorxiv.orgbiorxiv.orgnih.gov.
Investigation of Other Identified Biological Targets and Receptor Interactions
Beyond its effects on bacterial ATP synthase, this compound has demonstrated activity against other biological targets, notably Plasmodium falciparum and avian taste receptors.
This compound exhibits notable antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans medchemexpress.commedchemexpress.eu. Research has quantified this activity, reporting an IC50 value of 25.75 nM for this compound against P. falciparum medchemexpress.commedchemexpress.eu. As a derivative of quinine (B1679958), a well-established antimalarial drug, this compound's efficacy against this parasite aligns with the known therapeutic properties of cinchona alkaloids. The precise molecular targets within the parasite are still under investigation, but its activity suggests interference with essential metabolic or survival pathways.
This compound has been identified as an agonist for specific bitter taste receptors in the domestic chicken (Gallus gallus) medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com. Studies indicate that this compound can activate the chicken taste receptors ggTas2r1, ggTas2r2, and ggTas2r7 medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com. Further investigations into receptor selectivity reveal that while this compound activates both ggTas2r2 and ggTas2r7, quinidine (B1679956), a related compound, acts as a more selective agonist for ggTas2r1 frontiersin.orgnih.gov. This interaction with avian taste receptors highlights the compound's broader biological relevance beyond its antimicrobial properties.
Data Tables
Table 1: Interaction with Bacterial ATP Synthase Complex
| Compound | Target | Mechanism of Action | Associated Gene/Subunit | Consequence |
| This compound | Bacterial F0F1 Proton ATPase | Inhibition | atpE (resistance link) | Perturbation of Proton Motive Force (PMF), disruption of cellular energetics |
Table 2: Activity against Plasmodium falciparum
| Compound | Target Organism | Activity | Potency (IC50) |
| This compound | Plasmodium falciparum | Antimalarial | 25.75 nM |
Mechanisms and Research on Resistance to Ethylhydrocupreine in Bacterial Strains
Genetic Basis of Acquired Resistance in Streptococcus pneumoniae
The development of resistance to ethylhydrocupreine (B1197485) in S. pneumoniae is predominantly linked to genetic mutations that alter the structure and function of the bacterial ATP synthase complex. This enzyme is vital for cellular energy production, and modifications to its subunits can confer resistance to compounds that target its activity.
Characterization of Point Mutations in ATP Synthase Genes (e.g., atpE, atpC)
Studies have consistently identified point mutations within genes encoding subunits of the F0F1 ATP synthase as the primary genetic basis for this compound resistance in S. pneumoniae biorxiv.orgnih.govnih.govasm.orgresearchgate.netnih.gov. The F0 component of the ATP synthase is embedded in the cell membrane and is responsible for proton translocation, a process that this compound is known to inhibit asm.orgresearchgate.netnih.gov. Mutations within the genes coding for the c subunit (atpC) and the a subunit (atpA, atpE) of the ATP synthase are most frequently implicated biorxiv.orgnih.govnih.govasm.orgresearchgate.netnih.gov. These alterations often lead to amino acid substitutions that reduce the binding affinity of this compound to the enzyme complex, thereby conferring resistance asm.orgnih.govresearchgate.net.
Several specific mutations have been characterized in clinical and laboratory-generated Optr strains:
| Gene | Subunit | Mutation Description | Amino Acid Change | References |
| atpC | c subunit of F0F1 ATPase | Mutation at codon 48 | Valine to Phenylalanine | scirp.org |
| atpC | c subunit of F0F1 ATPase | Mutation at codon 47 | Alanine to Valine (G47V) | nih.gov |
| atpC | c subunit of F0F1 ATPase | Mutation at codon 49 | Alanine to Serine (A49S) | nih.gov |
| atpC | c subunit of F0F1 ATPase | Mutation at codon 49 | Alanine to Threonine (A49T) | nih.gov |
| atpC | c subunit of F0F1 ATPase | Mutation at position 143T > C | Valine to Alanine (V48A) | asm.orgresearchgate.net |
| atpC | c subunit of F0F1 ATPase | Mutation at codon 23 | Alanine to Isoleucine | nih.gov |
| atpC | c subunit of F0F1 ATPase | Mutation at codon 45 | Phenylalanine to Leucine | nih.gov |
| atpC | c subunit of F0F1 ATPase | Mutation at codon 45 | Phenylalanine to Valine | nih.gov |
| atpC | c subunit of F0F1 ATPase | Mutation at codon 49 | Alanine to Serine (A49S) | nih.gov (novel) |
| atpA | a subunit of ATP synthase | Mutation at codon 206 | Tryptophan to Cysteine (W206C) | nih.gov |
| atpE | subunit of F0F1 proton ATPase | Mutation at position 48 | Valine to Leucine (V48L) | biorxiv.org |
| atpE | subunit of F0F1 proton ATPase | Mutation at position 49 | Alanine to Threonine (A49T) | biorxiv.org |
These mutations can arise spontaneously or through genetic exchange mechanisms, contributing to the prevalence of resistant strains.
Role of Horizontal Gene Transfer in Resistance Emergence
Horizontal Gene Transfer (HGT) plays a significant role in the dissemination of genetic material, including antibiotic resistance genes, within bacterial populations nih.govbiorxiv.org. In S. pneumoniae, transformation, a form of HGT where bacteria take up exogenous DNA, is a primary mechanism for acquiring new genetic traits biorxiv.orgnih.govbiorxiv.orgveeninglab.com. Antibiotic use can inadvertently promote HGT by inducing competence in S. pneumoniae, a state that facilitates DNA uptake biorxiv.orgbiorxiv.orgveeninglab.com. This process allows resistance-conferring mutations, such as those in the ATP synthase genes, to spread rapidly between different strains and even species within the Streptococcus genus biorxiv.orgnih.govbiorxiv.orgresearchgate.net. The presence of closely related streptococci, like S. mitis, can also serve as reservoirs for resistance genes that can be transferred to S. pneumoniae biorxiv.orgveeninglab.com.
Phenotypic Characterization of this compound-Resistant Strains
The identification of this compound resistance in bacterial isolates is primarily based on phenotypic testing. The traditional method involves the use of optochin disks, where the presence or absence of an inhibition zone around the disk indicates susceptibility or resistance, respectively asm.orgrcpath.orgnih.govnih.govscirp.orgbrieflands.com. S. pneumoniae typically exhibits a clear zone of inhibition around an optochin disk, while other alpha-hemolytic streptococci are generally resistant, showing no or minimal inhibition asm.orgrcpath.org.
Optochin-resistant (Optr) strains of S. pneumoniae are characterized by a lack of or significantly reduced inhibition zone when tested with optochin disks asm.orgscirp.orgbrieflands.com. These resistant strains may still retain other characteristic phenotypic features of S. pneumoniae, such as alpha-hemolysis on blood agar (B569324) and bile solubility nih.govnih.govscirp.org. However, the presence of optochin resistance necessitates the use of complementary identification methods, such as bile solubility tests or molecular assays, to confirm the species, as some Optr strains might be misidentified asm.orgrcpath.orgnih.govbrieflands.com. The emergence of Optr strains has been observed across various geographical locations and serotypes, indicating a continuous, albeit sporadic, development of resistance asm.orgmedchemexpress.com.
Research on Factors Influencing Resistance Development
Research has explored factors that may influence the development and frequency of this compound resistance. One significant finding indicates that exposure to subinhibitory concentrations of other antimicrobial agents can increase the mutation rate towards optochin resistance chemsrc.commedchemexpress.commedchemexpress.com. Specifically, studies have shown that exposure to subinhibitory concentrations of penicillin can elevate the mutation rate to this compound resistance in S. pneumoniae by 2.1- to 3.1-fold across different strains chemsrc.commedchemexpress.commedchemexpress.com. This suggests a potential for synergistic effects where the presence of one antibiotic might predispose bacteria to developing resistance to another agent, even if indirectly.
Methodologies for Studying and Confirming Resistance Profiles
The study and confirmation of this compound resistance profiles in bacterial strains involve a combination of phenotypic and genotypic methodologies.
Phenotypic Methods:
Optochin Disk Diffusion Test: This is the standard qualitative method for assessing susceptibility. A disk impregnated with this compound (optochin) is placed on an agar plate inoculated with the bacterial culture. The presence of an inhibition zone of at least 14 mm in diameter is considered susceptible, while smaller or absent zones indicate resistance brieflands.com. Some studies note the existence of subpopulations within resistant strains, exhibiting varying degrees of resistance asm.org.
Minimum Inhibitory Concentration (MIC) Determination: While disk diffusion provides a qualitative assessment, MIC testing offers a quantitative measure of resistance. Although specific MIC values for this compound against resistant S. pneumoniae are not extensively detailed in the provided snippets, it is understood that resistant strains exhibit significantly higher MICs compared to susceptible ones, with some reports indicating fold-increases in resistance scirp.org.
Genotypic Methods:
Polymerase Chain Reaction (PCR): PCR-based assays are employed to confirm species identification and to detect the presence of specific genes associated with resistance. For instance, PCR can amplify genes like lytA (autolysin), ply (pneumolysin), psaA, and cpsAB to confirm S. pneumoniae identity nih.govbrieflands.com. More directly, PCR can be used to sequence genes encoding ATP synthase subunits (atpA, atpC, atpE) to identify specific point mutations conferring optochin resistance nih.govasm.orgresearchgate.netnih.gov.
Whole-Genome Sequencing (WGS): WGS provides a comprehensive analysis of the entire genome, enabling the identification of all genetic variations, including point mutations, insertions, and deletions, that may contribute to resistance. WGS has been instrumental in pinpointing specific mutations in ATP synthase genes (atpA, atpC) as the cause of optochin resistance in various S. pneumoniae isolates nih.govasm.orgresearchgate.net.
Synthetic Chemistry and Structure Activity Relationship Sar Studies of Ethylhydrocupreine
Approaches to the Synthesis of Ethylhydrocupreine (B1197485) and its Analogues
This compound is structurally derived from quinine (B1679958), a well-known alkaloid isolated from Cinchona species medchemexpress.comwikipedia.org. While specific detailed synthetic pathways for this compound are not extensively documented in the provided literature, its synthesis is understood within the broader context of Cinchona alkaloid chemistry. General strategies for modifying Cinchona alkaloids involve chemical transformations at various positions of the quinoline (B57606) and quinuclidine (B89598) rings biosynth.comfrontiersin.orgnih.govresearchgate.net. For instance, modifications at the C-9 position of related Cinchona alkaloids like quinidine (B1679956) have been explored, showing that the 9-hydroxy group is generally well-tolerated, and acylation of this group can enhance biological activity nih.gov. Furthermore, studies on the synthesis of 10,11-didehydro derivatives of major Cinchona alkaloids have described robust and scalable protocols, indicating that synthetic routes for such compounds are established within medicinal chemistry researchgate.net. The structural modifications of Cinchona alkaloids, including those leading to this compound, aim to modulate their pharmacological profiles and potencies biosynth.com.
Elucidation of Structure-Activity Relationships for Defined Biological Effects
The structure-activity relationship (SAR) studies of this compound have focused on understanding how its molecular features contribute to its observed biological effects, particularly its antimicrobial, antimalarial, and taste receptor interactions.
Structural Determinants of Bacterial Inhibitory Activity
This compound exhibits antimicrobial activity, notably against Streptococcus pneumoniae (pneumococci) medchemexpress.comwikipedia.orgmedchemexpress.commicrobenotes.com. In vitro studies have shown that this compound can inhibit the growth of pneumococci at high dilutions, with concentrations around 1:10,000,000 being inhibitory and 1:500,000 being bactericidal wikipedia.org. Laboratory experiments suggest that this compound may inhibit bacterial growth by interfering with DNA synthesis biosynth.com. While specific SAR data detailing how structural modifications of this compound itself affect its antibacterial potency are limited, the compound's ability to inhibit bacterial growth points to key structural elements within its quinine-derived framework being responsible for this activity. The emergence of resistance to this compound in S. pneumoniae has also been a subject of study, indicating a specific interaction with bacterial targets medchemexpress.com.
SAR in Modulation of Other Biological Targets (e.g., antimalarial activity, taste receptor binding)
Antimalarial Activity
This compound demonstrates significant antimalarial activity against Plasmodium falciparum. Studies have reported in vitro inhibitory concentrations (IC50) for this compound against P. falciparum (3D7 clone) in the nanomolar range, specifically around 26 nM researchgate.net and 25.75 nM medchemexpress.commedchemexpress.com.
Table 1: Antimalarial Activity of this compound
| Compound | Target Organism | IC50 Value | Reference Clone | Source Snippet |
| This compound | Plasmodium falciparum | 26 nM | 3D7 | researchgate.net |
| This compound | Plasmodium falciparum | 25.75 nM | Not Specified | medchemexpress.commedchemexpress.com |
SAR studies related to Cinchona alkaloids, including quinine and its derivatives, suggest that the quinoline nucleus and the quinuclidine moiety are crucial for antimalarial efficacy medchemexpress.combiosynth.com. The nitrogen atom in the quinuclidine ring and the π-π interactions of the quinoline system are proposed to be involved in binding to heme, a target within the malaria parasite medchemexpress.com. Furthermore, the stereochemistry at the C-8 and C-9 positions of the Cinchona alkaloid structure is critical for antimalarial activity, with specific configurations being significantly more potent than others nih.govacs.org. Chemical modifications to the quinoline ring can also influence the compound's potency and its ability to overcome drug resistance biosynth.com.
Taste Receptor Binding
This compound has been identified as an agonist for bitter taste receptors in chickens (Gallus gallus), specifically targeting ggTas2r1, ggTas2r2, and ggTas2r7 medchemexpress.commedchemexpress.com. Research has investigated the predicted binding modes of this compound within these receptors, providing insights into the structural determinants of its agonist activity.
Advanced Research Methodologies and Emerging Avenues for Ethylhydrocupreine Studies
Application of Genomic and Proteomic Approaches in Ethylhydrocupreine (B1197485) Research
Genomic and proteomic technologies have become indispensable in understanding the molecular basis of bacterial resistance to antimicrobial agents, including this compound (also known as optochin). These approaches allow for a comprehensive analysis of the genetic and protein-level changes that confer resistance.
Whole-Genome Sequencing for Resistance Analysis
Whole-genome sequencing (WGS) has been pivotal in elucidating the genetic underpinnings of this compound resistance in its primary target, Streptococcus pneumoniae. The primary mechanism of action for this compound is the inhibition of the membrane-bound F₀F₁ ATP synthase, a crucial enzyme for bacterial energy metabolism.
Recent WGS studies comparing optochin-susceptible and optochin-resistant isolates of S. pneumoniae have pinpointed specific genetic alterations responsible for resistance. asm.orgnih.gov These comparative analyses have revealed that resistance is predominantly associated with point mutations in the atpA and atpC genes, which encode the alpha and gamma subunits of the ATP synthase, respectively. asm.orgnih.govresearchgate.net
One study identified a novel mutation in the atpC gene (143T > C), leading to an amino acid change (Val48Ala), in an optochin-resistant strain. nih.govresearchgate.net In a set of ten resistant isolates, eight were found to have point mutations in either the atpA or atpC genes, confirming these as the primary loci for resistance. asm.orgnih.gov The application of WGS provides a powerful tool for identifying both known and novel resistance mutations, offering a more detailed picture than traditional susceptibility testing. asm.org
Proteomic Approaches
While genomics reveals the genetic potential for resistance, proteomics provides a direct view of the proteins being expressed, offering insights into the functional consequences of genetic mutations. nih.gov In the context of this compound, proteomic techniques can be employed to:
Quantify ATP Synthase Expression: Compare the expression levels of ATP synthase subunits in susceptible versus resistant strains to determine if resistance is linked to altered protein levels.
Analyze Post-Translational Modifications: Identify any modifications to the ATP synthase subunits that might affect this compound binding.
Identify Compensatory Mechanisms: Discover other proteins or pathways that are upregulated in resistant strains to compensate for reduced ATP synthase function. nih.gov
Subtractive proteomics, an in silico approach, can be used to identify essential proteins in a pathogen like S. pneumoniae that are non-homologous to human proteins, making them potential drug targets. nih.gov This methodology could be applied to further investigate the pathways affected by this compound and identify other potential targets to overcome resistance.
In Vitro and Animal Model Studies for Deeper Mechanistic Elucidation
In vitro and in vivo models are fundamental for characterizing the antimicrobial activity of this compound and understanding its interaction with bacterial pathogens in a biological context.
In Vitro Studies
In vitro experiments have been crucial in defining the specific and potent action of this compound against S. pneumoniae. Early studies demonstrated that this compound hydrochloride can inhibit the growth of and kill all four major groups of pneumococci in very high dilutions. rupress.org This bactericidal effect is highly specific to pneumococci, with significantly less activity observed against other bacteria like streptococci. rupress.org This specificity forms the basis of the optochin susceptibility test used for the presumptive identification of S. pneumoniae. nih.govsimpios.eu
Research has also explored the conditions that affect its activity. For instance, the type of blood agar (B569324) medium used in susceptibility testing can influence the size of the inhibition zone, with Trypticase soy agar (TSA) supplemented with sheep blood being recommended for reliable results. nih.govresearchgate.net
| Finding | Organism(s) | Significance | Reference |
|---|---|---|---|
| High inhibitory and bactericidal activity in very high dilutions. | Streptococcus pneumoniae (all four groups) | Demonstrates potent and specific action against pneumococci. | rupress.org |
| Slight or absent inhibitory effects on other bacteria. | Streptococci and other non-pneumococcal bacteria | Highlights the specificity of its action, forming the basis for the diagnostic optochin test. | rupress.org |
| Inhibition zone size is dependent on the agar medium type. | Streptococcus pneumoniae | Establishes optimal conditions for standardized susceptibility testing to avoid misidentification. | nih.govresearchgate.net |
Animal Model Studies
Animal models, particularly in guinea pigs and mice, have been instrumental in evaluating the in vivo efficacy of this compound. Studies have shown that it has a marked protective and curative effect against experimental pneumococcal infections. rupress.orgnih.govmedchemexpress.com
In guinea pigs with experimentally induced pneumococcus pleuritis, the intrapleural injection of this compound hydrochloride solutions demonstrated a significant curative influence, even when administered up to 24 hours after infection. nih.govmedchemexpress.com Similarly, in mice, this compound has shown a distinct protective action against infections caused by multiple types of pneumococci. rupress.org These studies were crucial in demonstrating that the compound could exert bactericidal activity in vivo without causing significant local irritation or general toxic effects at therapeutic concentrations. nih.gov
| Animal Model | Infection Model | Key Finding | Reference |
|---|---|---|---|
| Guinea Pig | Experimental Pneumococcus Pleuritis | Intrapleural injection showed a marked curative influence. | nih.govmedchemexpress.com |
| Mouse | Experimental Pneumococcal Infection | Demonstrated a well-marked protective action against multiple pneumococcal types. | rupress.org |
| Dog | Experimental Pneumococcus Pleuritis | Similar curative results to those observed in guinea pigs. | medchemexpress.com |
Computational Chemistry and Cheminformatics Approaches
Computational methods are increasingly used in drug discovery and chemical research to predict molecular interactions and guide the design of new compounds. nih.govmdpi.comnih.goveddc.sg These in silico techniques can be applied to this compound to explore its structure-activity relationships and to design novel derivatives with improved properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational methodology that aims to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov By analyzing a dataset of molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds. nih.govresearchgate.net
For this compound, a QSAR study could involve:
Data Collection: Assembling a dataset of this compound derivatives with their corresponding inhibitory activities against S. pneumoniae ATP synthase.
Descriptor Calculation: Calculating various molecular descriptors for each derivative, which are numerical values representing their physicochemical properties (e.g., hydrophobicity, electronic properties, steric features).
Model Building: Using statistical methods to build a mathematical model that relates the descriptors to the biological activity. researchgate.net
Validation: Testing the model's predictive power on a set of compounds not used in its creation. researchgate.net
A validated QSAR model could then be used to virtually screen libraries of new potential derivatives, prioritizing those predicted to have the highest activity for synthesis and testing. This approach can significantly accelerate the discovery of more potent analogs. nih.gov
Other Computational Approaches
Beyond QSAR, other computational techniques like molecular docking and molecular dynamics simulations can provide deeper insights into the interaction between this compound and its target. nih.govmdpi.com
Molecular Docking: This technique predicts the preferred orientation of this compound when bound to the ATP synthase active site, helping to visualize the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for its inhibitory activity.
Molecular Dynamics: These simulations can model the dynamic behavior of the this compound-ATP synthase complex over time, providing insights into the stability of the binding and the conformational changes that may occur.
These computational tools can help explain the molecular basis for the mutations observed in resistant strains and guide the rational design of new inhibitors that are less susceptible to these resistance mechanisms.
Future Directions in this compound Research as a Chemical Probe or Research Tool
While its clinical use is limited, this compound possesses characteristics that make it a valuable chemical probe for basic research. A chemical probe is a selective small molecule used to study the function of a specific protein target in biological systems. nih.govbiorxiv.orgescholarship.org
This compound as a Probe for ATP Synthase
Given its specific inhibition of bacterial F₀F₁ ATP synthase, this compound can be used as a tool to:
Investigate Bacterial Bioenergetics: By selectively inhibiting ATP synthesis, researchers can study the downstream effects on bacterial metabolism, viability, and virulence.
Elucidate Resistance Mechanisms: this compound and its derivatives can be used in laboratory evolution experiments to generate and study novel resistance mutations in ATP synthase, providing broader insights into how this essential enzyme can be inhibited.
Validate ATP Synthase as a Drug Target: Its effectiveness serves as a proof-of-concept for ATP synthase as a viable antibacterial target, encouraging the search for other inhibitors with different chemical scaffolds.
Future research could focus on developing a more refined chemical probe based on the this compound scaffold. An ideal probe would have high potency and well-characterized selectivity. nih.gov The development of such a tool, perhaps in conjunction with an inactive analog for use as a negative control, would greatly benefit studies on the role of ATP synthase in bacterial physiology and pathogenesis. escholarship.org This research avenue could lead to the identification of novel ways to target bacterial energy metabolism, a critical area in the fight against antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the standard experimental methods for characterizing Ethylhydrocupreine’s purity and structural identity?
- Methodological Answer :
- Step 1 : Use high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and purity. For new compounds, provide full spectral data (e.g., -NMR, -NMR) and compare with theoretical predictions .
- Step 2 : Determine melting point (reported range: 121–123°C) and specific optical rotation ( in water) to validate consistency with literature .
- Step 3 : Include detailed experimental protocols in the supplementary materials to ensure reproducibility, adhering to journal guidelines for compound characterization .
Q. How should researchers design in vitro assays to assess this compound’s antimicrobial activity?
- Methodological Answer :
- Step 1 : Select bacterial strains with documented sensitivity, such as Streptococcus pneumoniae (e.g., ATCC 49619), and use broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Step 2 : Incorporate positive controls (e.g., penicillin) and account for variables like subinhibitory antibiotic concentrations, which may alter mutation rates .
- Step 3 : Use fluctuation analysis to quantify mutation rates to resistance, ensuring statistical robustness via methods like the Luria-Delbrück assay .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s antimicrobial efficacy across bacterial strains or experimental conditions?
- Methodological Answer :
- Step 1 : Conduct cross-validation studies using standardized protocols (e.g., CLSI guidelines) to eliminate methodological variability .
- Step 2 : Perform genomic sequencing of resistant mutants to identify strain-specific mutations (e.g., atpC gene alterations in S. pneumoniae) and correlate with phenotypic resistance .
- Step 3 : Apply multivariate regression analysis to isolate confounding factors (e.g., penicillin pre-exposure increases mutation rates 2.1–3.1-fold) .
- Data Table :
| Strain | Mutation Rate Increase (Fold) | Key Factor Identified |
|---|---|---|
| S. pneumoniae D39 | 2.1 | Subinhibitory penicillin |
| S. pneumoniae R6 | 3.1 | Subinhibitory penicillin |
Q. What strategies are recommended for integrating this compound into multi-target antimicrobial studies?
- Methodological Answer :
- Step 1 : Use combinatorial synergy assays (e.g., checkerboard method) to evaluate interactions with β-lactams or quinolones, calculating fractional inhibitory concentration indices (FICIs) .
- Step 2 : Employ transcriptomic profiling (e.g., RNA-seq) to identify pathways modulated by this compound, such as ATP synthase inhibition .
- Step 3 : Validate findings in ex vivo models (e.g., human alveolar epithelial cells) to bridge in vitro and in vivo efficacy gaps .
Q. How should researchers address ethical and reproducibility challenges in studies involving this compound?
- Methodological Answer :
- Step 1 : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo) with metadata on experimental conditions .
- Step 2 : Pre-register study protocols (e.g., on Open Science Framework) to mitigate selective reporting biases, particularly when analyzing mutation rate variability .
- Step 3 : Include negative controls (e.g., untreated bacterial cultures) and blinded data analysis to reduce confirmation bias in resistance studies .
Methodological Guidance for Contradictory Data
Q. What statistical approaches are suitable for analyzing dose-response discrepancies in this compound studies?
- Methodological Answer :
- Step 1 : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves and calculate EC values, reporting 95% confidence intervals .
- Step 2 : Use bootstrapping or Monte Carlo simulations to assess variability in mutation rate estimations, especially under subinhibitory antibiotic conditions .
- Step 3 : Perform meta-analyses of published datasets to identify trends or outliers, adjusting for batch effects via mixed-effects models .
Compliance and Reporting Standards
Q. How should researchers document this compound’s TSE/BSE compliance in preclinical studies?
- Methodological Answer :
- Step 1 : Certify the absence of animal-derived materials in synthesis protocols, as per EMA/410/01 Rev. 3 guidelines, using supplier documentation (e.g., TSE/BSE-free declarations) .
- Step 2 : Disclose all raw material sources (e.g., synthetic precursors) in the "Experimental" section to meet regulatory transparency requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
